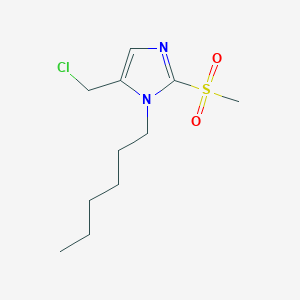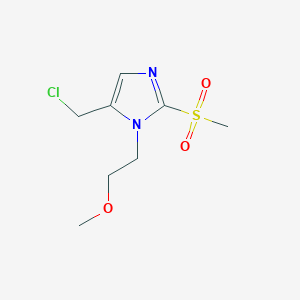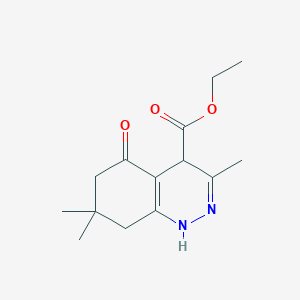
Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate (ETPC) is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the alkaloid cinnoline and is part of a larger family of compounds known as cinnoline-4-carboxylates. ETPC has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
科学研究应用
Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In particular, it has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to reduce inflammation, improve insulin sensitivity, and protect against oxidative stress. Additionally, Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate has been studied for its potential to protect against neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
作用机制
The mechanism of action of Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate is not fully understood. However, it is believed to act through several mechanisms, including inhibition of tumor cell proliferation, inhibition of inflammatory pathways, and inhibition of oxidative stress. Additionally, Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate are not fully understood. However, it has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation, improve insulin sensitivity, and protect against oxidative stress. Additionally, Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
The main advantage of using Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate in laboratory experiments is that it is a relatively inexpensive and easy to synthesize compound. Additionally, it has been shown to have a variety of therapeutic applications and can be used to study the mechanisms of action of various compounds. However, there are some limitations to using Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate in laboratory experiments. For example, it is not water-soluble, so it must be dissolved in an appropriate solvent prior to use. Additionally, it is not very stable and must be stored at low temperatures to prevent degradation.
未来方向
There are a number of potential future directions for Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate research. For example, further research could be conducted to better understand the mechanism of action of Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate and its potential therapeutic applications. Additionally, further research could be conducted to develop more effective and efficient synthesis methods for Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate. Additionally, further research could be conducted to develop more effective delivery systems for Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate, such as nanoparticles or liposomes. Finally, further research could be conducted to explore the potential synergistic effects of combining Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate with other compounds.
合成方法
Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate can be synthesized from the reaction of ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline (ETP) with ethyl 4-chloro-3-oxobutanoate in the presence of a base. The reaction yields a product with a yield of approximately 75%. The reaction is carried out in an inert atmosphere, such as argon or nitrogen, and is usually conducted at a temperature of approximately 80°C. The reaction time is typically around 1 hour.
属性
IUPAC Name |
ethyl 3,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydrocinnoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-13(18)11-8(2)15-16-9-6-14(3,4)7-10(17)12(9)11/h11,16H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWCXFIZKIVRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=NNC2=C1C(=O)CC(C2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

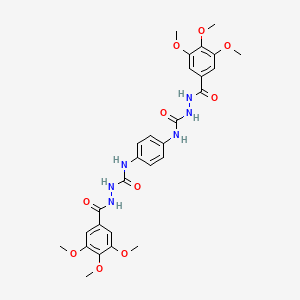

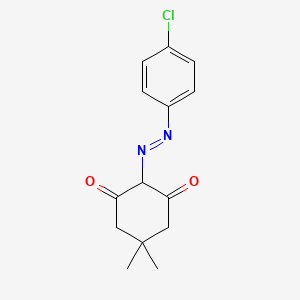
![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)
![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
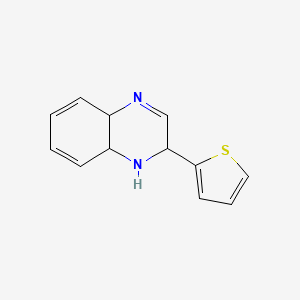
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
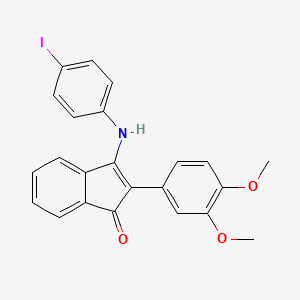


![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
